Tramadol

Description

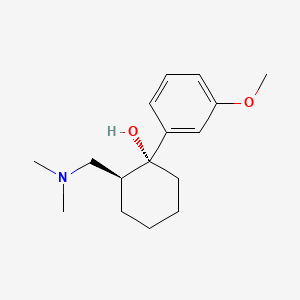

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYLLZQTGLZFBW-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858931, DTXSID401167150 | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4), Soluble, 7.50e-01 g/L | |

| Record name | SID26663897 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123154-38-1, 27203-92-5 | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123154-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27203-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027203925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-trans-Tramadol free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123154381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401167150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tramadol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J1LGJ30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NG5TTM63P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRAMADOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178-181 °C, 180 - 181 °C | |

| Record name | Tramadol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00193 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tramadol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacological Mechanisms of Tramadol Action

Monoaminergic Neurotransmission Modulation

Effects on Extracellular Levels of Serotonin (B10506) and Norepinephrine (B1679862) in Central Nervous System Regions

Tramadol (B15222) modulates descending pain pathways within the central nervous system (CNS) through the weak inhibition of the reuptake of norepinephrine and serotonin. drugbank.com This mechanism is similar to that of serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine (B1195380) and duloxetine. drugbank.comwikipedia.org The inhibition of serotonin and norepinephrine reuptake enhances the inhibitory descending pathways associated with pain transmission in the CNS. painphysicianjournal.com Studies using in vivo microdialysis in the ventral hippocampus of freely moving rats have shown that this compound increases extracellular levels of serotonin and noradrenaline. core.ac.ukfrontiersin.org This effect on monoamine levels is thought to contribute to this compound's analgesic properties and may also play a role in its observed antidepressant-like effects. frontiersin.orgrehabsuk.comresearchgate.net

Non-Opioidergic, Non-Monoaminergic Receptor and Ion Channel Modulation

Beyond its opioid and monoaminergic effects, this compound also interacts with a variety of other receptors and ion channels, further contributing to its complex pharmacological profile.

Gamma-Aminobutyric Acid (GABA) Receptor Interactions (e.g., GABAA)

Studies suggest that this compound can interact with GABA receptors, specifically GABAA receptors. researchgate.net In vitro studies on human recombinant neurotransmitter-gated ion channels have shown that GABAA receptors are inhibited by this compound and its M1 metabolite, although typically at high concentrations (e.g., 100 µM). researchgate.net This inhibition of GABAergic pathways has been hypothesized to play a role in this compound-induced seizures, particularly at higher doses. researchgate.netoup.combioresscientia.com While this compound may induce seizures through GABA receptor inhibition at high concentrations, the exact mechanism is not fully proven. researchgate.net Some research suggests that this compound's interaction with GABAA receptors might involve an allosteric change at the benzodiazepine-binding site. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

This compound has been identified as a weak antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. wikipedia.orgwikipedia.org This antagonism may contribute to its analgesic effects, particularly at relatively large concentrations. researchgate.net NMDA receptor antagonists work by inhibiting the action of the NMDA receptor, which is a type of glutamate (B1630785) receptor involved in excitatory neurotransmission and pain signaling. wikipedia.orgvirginia.edu Some studies have also linked the antidepressant effect of this compound to NMDA receptor antagonism. researchgate.net Research indicates that this compound acts as a non-competitive NMDA receptor antagonist and may reduce the synaptic expression of the regulatory NMDA receptor GluN2B subunit. researchgate.net

Other Receptors and Ion Channels (e.g., 5-HT2C, α7 nicotinic acetylcholine (B1216132), TRPV1)

This compound has been shown to interact with several other receptors and ion channels:

5-HT2C Receptors: this compound has inhibitory actions on the serotonin 5-HT2C receptor. wikipedia.orgresearchgate.netdrugbank.com This antagonism could potentially contribute to effects on mood and may be partially responsible for reducing depressive and obsessive-compulsive symptoms in patients with pain. wikipedia.orgresearchgate.net Both this compound and its M1 metabolite can inhibit 5-HT-induced currents and the binding of [3H]-5-HT to 5-HT2C receptors. researchgate.netnih.gov

TRPV1 Channels: The interaction of this compound with transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin (B1668287) receptor, has been investigated. drugbank.comresearchgate.net While some earlier research suggested this compound might act as a TRPV1 agonist, nih.gov more recent studies indicate that this compound and its M1 metabolite selectively inhibit the function of transient receptor potential ankyrin 1 (TRPA1), but not TRPV1. researchgate.net However, the role of TRPV1 in this compound's effects remains an area of study, with some suggestions that magnesium, through TRPV1 activation, might reduce this compound's antihyperalgesic effect. frontiersin.org

Enantiomeric Contributions to this compound's Pharmacological Profile

Distinct Pharmacological Activities of (-)-Tramadol (B15223) Enantiomer

While both enantiomers contribute to the analgesic activity, they do so through different primary mechanisms. drugbank.compharmgkb.orggazimedj.com The (-)-tramadol enantiomer is primarily responsible for inhibiting the reuptake of norepinephrine. drugbank.compharmgkb.orggazimedj.comwikipedia.orgnih.gov This action enhances noradrenergic signaling, which plays a role in modulating pain transmission. drugbank.compatsnap.compharmgkb.org

Research indicates that the (-)-enantiomer has a higher affinity for the norepinephrine transporter compared to the serotonin transporter. nih.govnih.gov

Synergistic and Complementary Interactions of this compound Enantiomers on Receptor Systems

The analgesic efficacy of racemic this compound is a result of the complementary and synergistic interactions between its two enantiomers and their active metabolite, M1. drugbank.compharmgkb.orgnih.govnih.govnih.gov The distinct actions of (+)-tramadol and (-)-tramadol on different pain pathways converge to produce a more robust analgesic effect than either enantiomer alone might provide. drugbank.compharmgkb.orgnih.govnih.gov

The (+)-tramadol enantiomer is predominantly active as an opiate agonist, exhibiting a higher affinity for the mu-opioid receptor than the (-)-enantiomer. gazimedj.comwikipedia.orgnih.gov It is also the more potent inhibitor of serotonin reuptake. gazimedj.comnih.govnih.gov Conversely, the (-)-tramadol enantiomer is a more potent inhibitor of norepinephrine reuptake. gazimedj.comnih.govnih.gov

The interaction between the opioid activity (primarily mediated by (+)-tramadol and its metabolite M1) and the monoaminergic reuptake inhibition (mediated by both enantiomers, with (+)-tramadol favoring serotonin and (-)-tramadol favoring norepinephrine) leads to a synergistic antinociceptive effect. drugbank.compharmgkb.orgnih.govnih.gov Studies have demonstrated that racemic this compound is significantly more potent in producing antinociception than the theoretical additive effect of the individual enantiomers. nih.gov

This complementary and synergistic interaction on therapeutic endpoints like analgesia appears to be a key feature of this compound's clinical profile. nih.govtandfonline.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 33741 |

| O-desmethylthis compound | 112585 |

| (+)-Tramadol | 654385 |

| (-)-Tramadol | 654386 |

| Norepinephrine | 439 |

| Serotonin | 5202 |

Detailed Research Findings: Receptor Binding Affinities (Ki values)

| Compound | Site | Ki (nM) |

| (+)-Tramadol | μ-opioid receptor | 1330 |

| (-)-Tramadol | μ-opioid receptor | 24800 |

| (+)-Tramadol | Serotonin uptake | 530 |

| (-)-Tramadol | Norepinephrine uptake | 430 |

| O-desmethylthis compound (M1) | μ-opioid receptor | 3.4 |

Note: Lower Ki values indicate higher binding affinity. pharmgkb.orgwikipedia.org

Pharmacokinetic Research of Tramadol and Its Metabolites

Absorption and Distribution Dynamics in Biological Systems

Following administration, racemic tramadol (B15222) is rapidly and extensively absorbed fda.govnih.gov. The absolute bioavailability after a 100 mg oral dose is approximately 75% fda.govnih.gov. This bioavailability is influenced by first-pass metabolism in the liver drugbank.comfda.gov. Peak plasma concentrations of this compound are typically observed around two hours post-administration drugbank.comfda.govnih.gov.

This compound is characterized by relatively low plasma protein binding and extensive tissue distribution nih.govnih.govsid.ir.

Tissue Distribution Profiles of this compound and Metabolites

This compound exhibits high tissue affinity, indicated by a large volume of distribution drugbank.comsid.ir. The volume of distribution is reported to be in the range of 2.6-2.9 L/kg in humans drugbank.comfda.govnih.gov. Studies have shown that this compound crosses the blood-brain barrier, with peak brain concentrations occurring relatively quickly after administration drugbank.com. It also crosses the placental barrier drugbank.com. While many studies focus on plasma and urine concentrations, research has also investigated this compound and metabolite levels in various tissues in animal models, including brain, eyes, muscle, gills, heart, liver, and gut, highlighting species-specific differences in distribution and elimination rates spandidos-publications.comspandidos-publications.com. For instance, in zebrafish, this compound and its metabolites were rapidly eliminated from heart and brain tissue, while elimination was slower in tissues like eyes, muscle, and gills spandidos-publications.com.

Plasma Protein Binding Characteristics of this compound

The binding of this compound to human plasma proteins is approximately 20% drugbank.comnih.govwikipedia.orgfda.govnih.govnih.govsid.ir. This binding appears to be independent of concentrations up to 10 µg/mL, with saturation occurring only at concentrations outside the clinically relevant range drugbank.comfda.gov. The low plasma protein binding means that a significant portion of the circulating this compound is unbound and thus available for distribution to tissues and interaction with receptors wikipedia.org.

Here is a summary of key absorption and distribution parameters:

| Parameter | Value (Human) | Source(s) |

| Absolute Bioavailability (Oral) | ~75% | fda.govnih.gov |

| Peak Plasma Concentration (Tmax) | ~2 hours | drugbank.comfda.govnih.gov |

| Volume of Distribution | 2.6-2.9 L/kg | drugbank.comfda.govnih.goveuropeanreview.org |

| Plasma Protein Binding | ~20% | drugbank.comnih.govwikipedia.orgfda.govnih.govnih.govsid.ir |

Biotransformation Pathways and Metabolite Characterization

This compound undergoes extensive metabolism, primarily in the liver drugbank.comfda.gov. At least 23 metabolites have been identified drugbank.com. The major metabolic pathways involve N- and O-demethylation and conjugation drugbank.comnih.govfda.gov.

Cytochrome P450 (CYP) Enzyme Mediated Metabolism

Cytochrome P450 enzymes play a significant role in the primary metabolism of this compound europeanreview.org. Multiple CYP isoforms are involved in the formation of its main metabolites nih.gov.

CYP2D6 Catalyzed O-Demethylation to O-Desmethyl-Tramadol (M1)

The O-demethylation of this compound to form O-desmethyl-tramadol (M1) is primarily catalyzed by the polymorphic enzyme CYP2D6 drugbank.comnih.govnih.govnih.govapamt.orgtaylorandfrancis.combrieflands.comnih.govcore.ac.uknih.gov. M1 is considered the main active metabolite and has a significantly higher affinity for the µ-opioid receptor than the parent drug nih.govnih.govtaylorandfrancis.com. Studies using human liver microsomes and cDNA-expressed CYP isoforms have confirmed the central role of CYP2D6 in M1 formation nih.gov. The formation of M1 is subject to inhibition, which can affect the therapeutic response fda.gov. Genetic polymorphisms in the CYP2D6 gene lead to variations in enzyme activity, influencing the rate of M1 formation and contributing to inter-individual variability in this compound's pharmacokinetic properties and analgesic effect drugbank.comnih.govnih.govtaylorandfrancis.combrieflands.comcore.ac.ukdrugbank.com.

CYP3A4 and CYP2B6 Catalyzed N-Demethylation to N-Desmethyl-Tramadol (M2)

N-demethylation of this compound leads to the formation of N-desmethyl-tramadol (M2) drugbank.comnih.govnih.govapamt.orgbrieflands.comnih.govcore.ac.uk. This metabolic pathway is catalyzed by CYP3A4 and CYP2B6 drugbank.comnih.govnih.govbrieflands.comnih.govcore.ac.uk. M2 is generally considered to have significantly lower opioid agonist activity compared to M1 nih.govnih.gov. Research using human liver microsomes has identified both CYP2B6 and CYP3A4 as catalysts for M2 formation nih.gov. Inhibition studies have further supported the involvement of CYP3A4 in this pathway nih.gov.

The primary metabolic pathways mediated by CYP enzymes are summarized below:

| Metabolic Pathway | Metabolite | Primary Enzyme(s) Involved | Source(s) |

| O-Demethylation | O-Desmethyl-Tramadol (M1) | CYP2D6 | drugbank.comnih.govnih.govnih.govapamt.orgtaylorandfrancis.combrieflands.comnih.govcore.ac.uknih.gov |

| N-Demethylation | N-Desmethyl-Tramadol (M2) | CYP3A4, CYP2B6 | drugbank.comnih.govnih.govapamt.orgbrieflands.comnih.govcore.ac.uk |

Further metabolism of M1 and M2, as well as the formation of other minor metabolites like N,N-didesmethyl-tramadol (M3) and N,O-didesmethyl-tramadol (M5), also occurs through various enzymatic processes, including conjugation reactions drugbank.comnih.govfda.govnih.govbrieflands.com.

Conjugation Reactions (Glucuronidation and Sulfation)

Conjugation reactions, primarily glucuronidation and sulfation, represent significant metabolic pathways for this compound and its metabolites in the liver fda.govnih.govpharmgkb.orgnih.govdroracle.aiajmc.com. These Phase II metabolic processes generally increase the water solubility of compounds, facilitating their excretion. O-desmethylthis compound (M1), the principal active metabolite, undergoes inactivation through glucuronidation pharmgkb.org. This conjugation is catalyzed predominantly by UDP-glucuronosyltransferases (UGTs), with UGT2B7 and UGT1A8 identified as key enzymes involved in the glucuronidation of O-desmethylthis compound pharmgkb.org. Both the parent drug and its metabolites are subject to these conjugation reactions fda.govnih.govdroracle.aiajmc.com.

Identification and Characterization of Other this compound Metabolites (e.g., N,O-didesmethylthis compound/M5)

This compound is metabolized through several pathways, including O- and N-demethylation, leading to the formation of various metabolites pharmgkb.orgnih.govnih.govsid.irspandidos-publications.com. The primary metabolites are O-desmethylthis compound (M1) and N-desmethylthis compound (M2) pharmgkb.orgnih.govsid.irspandidos-publications.com. Further metabolism can produce secondary metabolites, including N,N-didesmethylthis compound (M3), N,N,O-tridesmethylthis compound (M4), and N,O-didesmethylthis compound (M5) pharmgkb.orgnih.govsid.irspandidos-publications.com.

N,O-didesmethylthis compound, also known as metabolite M5, is specifically identified as one of the active metabolites of this compound, although its potency as a mu-opioid receptor agonist is considerably lower than that of O-desmethylthis compound (M1) wikipedia.org. Unlike M1, M5 is many times less potent than M1 but still exhibits greater potency as a mu opioid receptor agonist than the parent drug, this compound wikipedia.org. Other metabolites like N-desmethylthis compound (M2), N,N-didesmethylthis compound (M3), and N,N,O-tridesmethylthis compound (M4) are reported to be largely or entirely without opioid activity wikipedia.org.

Research using techniques such as LC-HRMS/MS has facilitated the identification and characterization of these metabolites in biological samples like urine and plasma nih.gov.

Elimination and Excretion Mechanisms

The elimination of this compound and its metabolites occurs predominantly through metabolism in the liver, followed by excretion, primarily via the kidneys fda.govnih.govpharmgkb.orgnih.govdroracle.aidrugbank.commedsafe.govt.nzfda.gov. Approximately 90% of the administered dose is eliminated through metabolism and subsequent renal excretion, with the remaining 10% excreted in feces drugbank.com.

Following oral administration, around 30% of the dose is excreted unchanged in the urine fda.govnih.govdrugbank.comfda.gov. A larger proportion, approximately 60% of the dose, is excreted in the urine as metabolites fda.govnih.govdrugbank.comfda.gov. The remaining fraction is accounted for by unidentified or unextractable metabolites fda.govnih.gov.

Renal Excretion of this compound and Its Metabolites

Renal excretion is the primary route for the elimination of this compound and its metabolites fda.govnih.govpharmgkb.orgnih.govdroracle.aidrugbank.commedsafe.govt.nzfda.gov. The cumulative renal excretion of this compound and its metabolites accounts for approximately 95% of the administered dose medsafe.govt.nz.

Impaired renal function significantly impacts the elimination of this compound and its active metabolite, M1, resulting in a decreased rate and extent of excretion fda.govnih.govdroracle.aimedsafe.govt.nzfda.gov. In individuals with creatinine (B1669602) clearances below 30 mL/min, the excretion of both this compound and M1 is reduced fda.govnih.govdroracle.aifda.gov. Studies indicate that only a small percentage (less than 7%) of the administered dose of this compound and M1 is removed during a 4-hour dialysis period fda.govfda.gov.

Biliary Excretion Pathways

While renal excretion is the primary route of elimination, biliary excretion is considered to be of minor importance or negligible for this compound and its metabolites sid.irmedsafe.govt.nz.

Pharmacogenetic Influences on this compound Pharmacokinetics

Genetic variations, particularly polymorphisms in cytochrome P450 enzymes, play a significant role in influencing this compound pharmacokinetics and the formation of its metabolites nih.gov.

Impact of CYP2D6 Genetic Polymorphism on this compound Metabolism and Metabolite Ratios

The cytochrome P450 2D6 (CYP2D6) enzyme is a key player in this compound metabolism, being primarily responsible for the O-demethylation of this compound to the pharmacologically active metabolite, O-desmethylthis compound (M1) fda.govnih.govpharmgkb.orgnih.govmedsafe.govt.nzwikipedia.orgwikidoc.orgg-standaard.nlwikipedia.orgnih.govjscimedcentral.com. The activity of CYP2D6 is subject to considerable interindividual variability due to genetic polymorphisms nih.govnih.govdickyricky.com.

Individuals can be classified into different CYP2D6 metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs) g-standaard.nlnih.gov.

Poor Metabolizers (PMs): Individuals with reduced or absent CYP2D6 enzyme activity exhibit decreased formation of the active M1 metabolite and increased exposure to the parent drug, this compound nih.govdrugbank.comwikipedia.orgwikidoc.orgg-standaard.nlnih.govdickyricky.compharmgkb.orgdiva-portal.org. This altered metabolic profile can lead to a reduced analgesic effect from this compound drugbank.comwikidoc.orgg-standaard.nlnih.govdickyricky.com. Studies have shown significantly lower concentrations and AUCs of O-desmethylthis compound enantiomers in PMs compared to EMs and IMs dickyricky.compharmgkb.orgdiva-portal.org. The O-desmethylthis compound/tramadol metabolic ratio is notably decreased in PMs g-standaard.nl.

Intermediate Metabolizers (IMs): These individuals have decreased CYP2D6 enzyme activity compared to EMs g-standaard.nlnih.gov. Similar to PMs, they may experience reduced effectiveness of this compound therapy, and the O-desmethylthis compound/tramadol ratio is decreased g-standaard.nl.

Extensive Metabolizers (EMs): This is the most common phenotype, characterized by normal CYP2D6 activity g-standaard.nl. EMs efficiently convert this compound to M1.

Ultra-Rapid Metabolizers (UMs): Individuals with increased CYP2D6 activity due to gene duplications or multiplications drugbank.comg-standaard.nlnih.gov. UMs convert this compound to M1 more rapidly and completely, resulting in higher than expected M1 concentrations drugbank.comnih.gov. The urinary metabolic ratio of O-desmethylthis compound/tramadol can be significantly increased in UMs g-standaard.nl.

The impact of CYP2D6 genotype on this compound metabolism and metabolite ratios is evident in pharmacokinetic studies. For example, studies analyzing the area under the concentration-time curves (AUCs) of O-desmethylthis compound enantiomers have shown significant differences across CYP2D6 genotypes. dickyricky.compharmgkb.orgdiva-portal.org.

| CYP2D6 Phenotype | (+)-O-desmethylthis compound AUC (ngh/mL) Median (1st/3rd Quartile) | (-)-O-desmethylthis compound AUC (ngh/mL) Median (1st/3rd Quartile) |

| Poor Metabolizers | 0 (0 / 11.4) dickyricky.com | 44.3 (28.9 / 55.3) dickyricky.com |

| Intermediate Metabolizers | 38.6 (15.9 / 75.3) dickyricky.com | 83.2 (51.0 / 136.7) dickyricky.com |

| Extensive Metabolizers | 66.5 (17.1 / 118.4) dickyricky.com | 176.3 (97.2 / 272.4) dickyricky.com |

| Ultra-Rapid Metabolizers | 149.7 (35.4 / 235.4) dickyricky.com | 412.5 (286.3 / 554.5) dickyricky.com |

Note: Data extracted from a study on concentrations of this compound and O-desmethylthis compound enantiomers in different CYP2D6 genotypes dickyricky.com. AUC values are approximate medians and quartiles.

Influence of Other Metabolic Enzyme Polymorphisms (e.g., CYP2B6, CYP3A4) on this compound Disposition

While CYP2D6 is the primary enzyme responsible for the O-demethylation of this compound to the highly active metabolite M1, other CYP enzymes, specifically CYP2B6 and CYP3A4, play a significant role in the N-demethylation of this compound to N-desmethylthis compound (M2) pharmgkb.orgdrugbank.comnih.gov. M2 is generally considered to be pharmacologically inactive peerj.com.

CYP3A4 is also involved in the N-demethylation of this compound pharmgkb.orgdrugbank.com. While CYP3A4 is a major drug-metabolizing enzyme, the clinical relevance of its polymorphisms on this compound disposition appears to be less pronounced compared to CYP2D6. Some studies have not found a significant correlation between CYP3A4 polymorphisms and this compound pharmacokinetics uam.esnih.gov. However, it is important to note that the interplay between multiple metabolic pathways and the potential for drug-drug interactions involving CYP3A4 can still indirectly influence this compound disposition peerj.com.

Data regarding the specific impact of CYP2B6 and CYP3A4 polymorphisms on this compound pharmacokinetics often involves the measurement of plasma concentrations of this compound and its metabolites and the calculation of pharmacokinetic parameters such as AUC (Area Under the Curve) and clearance.

| Enzyme | Metabolic Pathway | Metabolite Formed | Pharmacological Activity | Influencing Polymorphisms (Examples) | Observed Impact on this compound Pharmacokinetics (Based on Limited Data) |

| CYP2B6 | N-demethylation | N-desmethylthis compound (M2) | Inactive | G516T (rs3745274) nih.gov | T/T genotype associated with higher this compound plasma levels uam.esnih.gov |

| CYP3A4 | N-demethylation (also O-demethylation to a lesser extent nih.gov) | N-desmethylthis compound (M2) | Inactive | Various polymorphisms | Less clear or no significant association in some studies uam.esnih.gov |

Role of Drug Transporter Gene Variations (e.g., ABCB1) on this compound Pharmacokinetics

Drug transporters play a crucial role in the absorption, distribution, metabolism, and excretion of many drugs, including opioids. The ATP-binding cassette subfamily B member 1 (ABCB1) gene, encoding for P-glycoprotein (P-gp), is an efflux transporter located in various tissues, including the intestine, liver, kidney, and at the blood-brain barrier core.ac.uk. P-gp can influence the bioavailability, distribution, and elimination of its substrates.

Variations in the ABCB1 gene, such as single nucleotide polymorphisms (SNPs), have been investigated for their potential impact on this compound pharmacokinetics. The functional variant rs1045642 (3435C>T) in ABCB1 has been associated with this compound pharmacokinetics in some studies core.ac.ukpharmgkb.org. For instance, individuals carrying the 3435TT genotype have shown increased Cmax values of this compound core.ac.uk. Another study indicated that the A allele of rs1045642 was associated with increased concentrations of this compound in healthy individuals, with a trend towards increasing Cmax and AUC values as the number of A alleles increased pharmgkb.org. This trend was reported to be more pronounced in CYP2D6 poor metabolizers pharmgkb.org.

However, the role of ABCB1 in this compound transport is not definitively established across all studies. An in-vitro study using Caco-2 cells did not find evidence that ABCB1 transported this compound or its metabolites core.ac.uk. Despite this, clinical studies suggest that ABCB1 polymorphisms may influence this compound exposure core.ac.ukpharmgkb.org.

Other ABCB1 polymorphisms, such as rs1128503 and rs2032582, have also been investigated in relation to this compound treatment outcomes, although their direct impact on pharmacokinetics needs further clarification researchgate.net.

The influence of ABCB1 polymorphisms on this compound pharmacokinetics is an area of ongoing research. While some studies suggest an association between certain ABCB1 variants and altered this compound exposure, the precise mechanisms and clinical significance require further investigation.

| Gene | Transporter | Location | Investigated Polymorphisms (Examples) | Observed Impact on this compound Pharmacokinetics (Based on Limited Data) |

| ABCB1 | P-glycoprotein | Intestine, liver, kidney, blood-brain barrier core.ac.uk | rs1045642 (3435C>T) core.ac.ukpharmgkb.org | TT genotype associated with increased this compound Cmax core.ac.uk; A allele associated with increased this compound concentrations pharmgkb.org |

| rs1128503, rs2032582 researchgate.net | Association with treatment outcomes reported, direct PK impact less clear researchgate.net |

Pharmacodynamic Research and Translational Implications of Tramadol

Antinociceptive Efficacy and Mechanisms

The analgesic effects of tramadol (B15222) are mediated through a complex interaction with pain inhibitory pathways at both the spinal and supraspinal levels. drugbank.comacademicmed.org

Investigation of Spinal and Supraspinal Pain Inhibitory Pathways Modulated by this compound

This compound exerts its antinociceptive effects by influencing descending pain inhibitory pathways that originate in the brainstem and project to the spinal cord. At the supraspinal level, this compound and its primary active metabolite, O-desmethylthis compound (M1), activate μ-opioid receptors in crucial areas such as the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM). nih.govnih.govplos.orggavinpublishers.com This activation contributes to the descending inhibition of pain signals. At the spinal level, this compound's action involves the inhibition of the reuptake of norepinephrine (B1679862) and serotonin (B10506) in the dorsal horn. drugbank.comacademicmed.orgfda.govcabidigitallibrary.org This leads to increased concentrations of these monoamines in the synaptic cleft, enhancing the activity of descending inhibitory pathways that modulate nociceptive transmission. academicmed.orgplos.org Studies using intrathecal administration of antagonists have highlighted the significant role of serotonergic systems at the spinal level in mediating this compound's effects. nih.govjbclinpharm.org

Dose-Dependent Antinociceptive Responses in Preclinical Models

Preclinical research utilizing various animal models of pain, including acute and chronic models, consistently demonstrates dose-dependent antinociceptive responses to this compound administration. nih.govresearchgate.netjournalagent.comnih.gov For instance, studies in mice using assays like the tail-flick and hot-plate tests have shown that increasing doses of this compound result in a greater antinociceptive effect. nih.govjournalagent.com The time to reach peak analgesic effect can be influenced by the administered dose, with higher doses sometimes correlating with a longer time to peak effect. academicmed.org However, the magnitude and reliability of this compound's antinociceptive effect can vary across species and even breeds due to differences in metabolism, particularly the conversion of this compound to the more potent M1 metabolite. nih.gov

Differential Contributions of Opioidergic, Noradrenergic, and Serotonergic Systems to this compound's Antinociception

The antinociceptive profile of this compound is a result of the combined contributions of its opioidergic and monoaminergic actions. The opioidergic component, primarily mediated by M1's high affinity for μ-opioid receptors, is considered a significant contributor to analgesia. drugbank.comfda.govmims.com This component is particularly prominent at the supraspinal level. nih.govjbclinpharm.org

Non-Analgesic Central Nervous System Effects

Beyond its established role in pain management, this compound's influence on monoaminergic systems has led to investigations into its potential non-analgesic effects on the central nervous system, particularly concerning mood and anxiety. drugbank.comrehabsuk.comoup.comsmw.chmdpi.com

Research into the Antidepressant Effects of this compound and Underlying Neurobiological Substrates

This compound's inhibition of serotonin and norepinephrine reuptake aligns it pharmacologically with antidepressant medications classified as SNRIs. wikipedia.orgdrugbank.comrehabsuk.comoup.comsmw.ch This mechanism is believed to contribute to potential antidepressant effects by increasing the availability of these neurotransmitters in brain regions critical for mood regulation, including the limbic system and hippocampus. gavinpublishers.comsmw.chmdpi.comnih.gov Preclinical studies using microdialysis in rats have demonstrated that this compound increases extracellular levels of serotonin and noradrenaline in the ventral hippocampus, with effects comparable to those of established dual reuptake inhibitors at analgesic doses. mdpi.com Positron emission tomography studies in nonhuman primates have provided further support by showing dose-dependent occupancy of both serotonin and norepinephrine transporters following this compound administration, suggesting a direct neurobiological basis for its potential impact on mood. oup.com Research also indicates that this compound's effects on other receptors, such as 5-HT₂ receptors, may play a role in its potential antidepressant properties. wikipedia.orgmdpi.com

Effects of this compound on Sleep Architecture and Quantitative Electroencephalogram (qEEG) Parameters

Research into the effects of this compound on sleep architecture and quantitative electroencephalogram (qEEG) parameters indicates that this centrally acting opioid analgesic can influence sleep patterns, with observed effects appearing to be dose-dependent. Studies, including those utilizing polysomnography in healthy volunteers and EEG-equipped rodent models, have provided insights into these alterations.

A notable effect of this compound is its impact on Rapid Eye Movement (REM) sleep. Research in rats has shown that this compound dose-dependently reduces the duration of REM sleep, decreases the number of REM episodes, and increases REM sleep latency. nih.govresearchgate.netnih.gov Similar findings have been reported in human studies, where a single dose of 100 mg of this compound significantly decreased the duration of paradoxical (REM) sleep, while a 50 mg dose did not show this significant effect on REM sleep duration. researchgate.netnih.gov This suggests a dose-dependent suppression of REM sleep by this compound.

In addition to REM sleep, this compound also affects other sleep stages. Studies in healthy volunteers have indicated that both 50 mg and 100 mg doses of this compound significantly increased the duration of stage 2 sleep (light sleep) and significantly decreased the duration of slow-wave sleep (stage 4, or deep sleep). researchgate.netnih.gov This shift towards lighter sleep stages and a reduction in deeper, more restorative sleep stages appears to be a characteristic effect of this compound on sleep architecture. californiaprimerecovery.comanrclinic.com

The effects of this compound on sleep are not limited to the night of administration. One study reported that with a 100 mg dose, sleep was disturbed not only on the night of drug application but also on the subsequent night, with changes observed in the duration of stage 2 and stage 4 sleep compared to the predrug baseline. researchgate.netnih.gov

Quantitative electroencephalogram (qEEG) analysis provides further detail on the neurophysiological effects of this compound during sleep and wakefulness. In rat models, this compound has been shown to modulate EEG power in a sleep-wake stage-dependent manner. During non-REM sleep, this compound at doses of 15 and 45 mg/kg increased delta power and decreased alpha power. nih.govresearchgate.netnih.gov Delta oscillations are typically associated with NREM sleep. nih.gov All tested doses (5, 15, and 45 mg/kg) increased gamma power during non-REM sleep. nih.govresearchgate.netnih.gov During wakefulness, this compound did not show an effect on alpha power at any of the tested doses in rats, although it slightly decreased gamma power during wakefulness while elevating it during NREM sleep. nih.gov The increase in delta activity during NREM sleep observed with this compound could potentially be beneficial, particularly in patient populations exhibiting decreased delta sleep ratios. nih.gov

The observed effects of this compound on sleep architecture, particularly the reduction in REM sleep and the increase in light sleep stages, align with findings seen with other medications that influence monoaminergic systems, such as some antidepressants. nih.gov However, some research suggests that the effects of this compound on sleep, such as the shift towards lighter sleep stages, may be more related to its opioid properties rather than its monoamine reuptake inhibition. researchgate.net

The following table summarizes some of the key findings regarding this compound's effects on sleep architecture and qEEG parameters based on the research discussed:

| Parameter | Observed Effect of this compound | Study Type (Example) |

| REM Sleep Duration | Dose-dependent reduction | Human, Rat nih.govresearchgate.netnih.govresearchgate.netnih.gov |

| REM Sleep Episodes | Reduced number | Rat nih.govresearchgate.net |

| REM Sleep Latency | Increased | Rat nih.govresearchgate.netnih.gov |

| Stage 2 Sleep Duration | Increased | Human researchgate.netnih.gov |

| Slow-Wave Sleep (Stage 4) | Decreased duration | Human researchgate.netnih.gov |

| NREM Delta Power | Increased (at higher doses) | Rat nih.govresearchgate.netnih.gov |

| NREM Alpha Power | Decreased (at higher doses) | Rat nih.govresearchgate.netnih.gov |

| NREM Gamma Power | Increased (all tested doses) | Rat nih.govresearchgate.netnih.gov |

| Wakefulness Alpha Power | No effect observed (in rats) | Rat nih.gov |

| Wakefulness Gamma Power | Slightly decreased acutely, elevated during NREM sleep (in rats) | Rat nih.gov |

Neurobiological and Neurotoxicological Research of Tramadol

Impact on Central Nervous System Structures and Cellular Function

Tramadol (B15222), a synthetic opioid analgesic, exerts significant effects on the central nervous system (CNS). nih.gov Extensive research has indicated that its use can lead to considerable, and in some cases irreversible, harm to various brain regions. nih.govkmu.ac.ir The mechanisms underlying these impacts are multifaceted, involving alterations in cellular structure, function, and signaling pathways. nih.govkmu.ac.ir Studies have documented a range of neurotoxic effects, including neuronal degeneration, changes in brain chemistry, and impairments in cognitive function. nih.govnih.gov

The hippocampal formation, a critical brain region for learning, memory, and spatial navigation, is particularly vulnerable to the effects of this compound. nih.govkmu.ac.irnih.gov Research has consistently demonstrated that this compound administration can impair cognitive functions associated with this structure. researchgate.net Animal studies have shown that exposure to this compound leads to impaired spatial memory and learning, as evidenced by performance in tasks such as the Morris Water Maze. researchgate.netindexcopernicus.comjecajournal.com In these studies, this compound-treated subjects took longer and covered more distance to locate escape platforms, and spent less time in the target quadrant during probe tests, indicating deficits in spatial learning and memory. researchgate.netjecajournal.com

Histopathological examinations of the hippocampus following this compound exposure reveal significant neuronal damage. researchgate.netnih.gov Observed changes include cellular atrophy, pyknotic nuclei (a sign of irreversible cell condensation), the presence of dark neurons, vacuolations, and neuronal degeneration. researchgate.netjecajournal.comnih.gov These structural alterations are believed to contribute to the observed functional deficits in memory and learning. nih.gov Furthermore, this compound has been shown to induce a significant decrease in the total count of neural cells and the volume of various brain regions, including the hippocampus. nih.govkmu.ac.ir The compound's impact on the hippocampus is also linked to the induction of neuronal apoptosis, a form of programmed cell death. nih.govnih.govmdpi.com

| Study Focus | Key Findings | Observed Effects | References |

|---|---|---|---|

| Spatial Memory | Impaired performance in Morris water maze test in rats. | Increased time and distance to find platform; less time in target quadrant. | researchgate.netindexcopernicus.comjecajournal.com |

| Histopathology | Evidence of neuronal degenerative changes. | Pyknotic nuclei, dark neurons, vacuolations, cellular atrophy, necrosis. | researchgate.netjecajournal.comnih.gov |

| Cellular Level | Induction of programmed cell death. | Increased number of apoptotic cells. | nih.govnih.govmdpi.com |

| Gene Expression | Alterations in genes related to neurotransmission. | Significant upregulation of 5-HT1A and 5-HT7 serotonin (B10506) receptor genes. | nih.govmdpi.com |

The neurotoxic effects of this compound extend beyond the hippocampus to other critical cortical and subcortical areas, including the cerebrum, cerebellum, amygdala, and prefrontal cortex. nih.govkmu.ac.irresearchgate.net Chronic administration has been associated with neuronal damage and degeneration in these regions. nih.govresearchgate.net

In the cerebrum , particularly the cerebral cortex, studies have noted deleterious histopathological alterations. nih.govindexcopernicus.com Chronic this compound exposure in animal models has been shown to induce significant oxidative damage, inflammation, and apoptosis in the cerebrum. nih.gov Research on the motor cerebral cortex has revealed degenerative changes in neurons and glial cells. sci-rep.com

The cerebellum , which is crucial for motor control, is also susceptible to this compound-induced neurotoxicity. nih.gov Histological studies have identified signs of atrophy, loss of structural integrity, and disorganization of Purkinje cells, which are vital for cerebellar function. nih.gov These findings suggest that this compound exposure can compromise the cerebellum's defense mechanisms against oxidative damage. nih.gov

The prefrontal cortex (mPFC) , a key area for executive functions and cognition, undergoes structural and functional changes with chronic this compound exposure. nih.govresearchgate.net Research indicates that this compound can provoke atrophy, neuronal death, microgliosis, and astrogliosis in this region. nih.gov These changes are associated with behavioral disturbances and cognitive impairment. nih.gov While acute administration may not significantly affect neural activity in the mPFC, chronic use is linked to functional and structural alterations. nih.gov

This compound's mechanism of action involves not only its activity at μ-opioid receptors but also its ability to inhibit the reuptake of serotonin (5-HT) and norepinephrine (B1679862) (NE). nih.govrug.nl This dual action leads to significant changes in noradrenergic and serotonergic systems, particularly with chronic exposure. nih.gov

Serotonin (5-HT): Chronic this compound use significantly alters serotonin levels. indexcopernicus.com Initially, this compound's inhibition of serotonin reuptake increases synaptic serotonin, which can lead to an overstimulation of postsynaptic receptors and contribute to neurotoxicity. researchgate.net Studies in rats have shown that this compound abuse can cause elevated serotonin levels in the cerebral cortex and hippocampus. indexcopernicus.com However, after withdrawal from the drug, a marked depletion of 5-HT was observed. indexcopernicus.com This dysregulation of the serotonergic system is a key aspect of this compound's neurobiological impact.

Norepinephrine (NE): The (-)-enantiomer of this compound has a higher affinity for the norepinephrine transporter, inhibiting its reuptake. rug.nl This interaction with the noradrenergic system is distinct from that of typical opioid receptor agonists. rug.nl

Dopamine (B1211576) (DA): this compound also influences the dopaminergic system. rug.nl Research indicates that this compound enhances dopamine turnover and release in specific brain areas, an effect mediated through an opioid mechanism. rug.nl Repeated administration of this compound has been shown to enhance d-amphetamine-induced locomotor hyperactivity and lead to an up-regulation of dopamine D2 and D3 receptors in the nucleus accumbens, effects that resemble those of conventional antidepressants. researchgate.net Long-term use has been shown to interfere with dopamine synthesis and release. nih.goveurekaselect.com

Cellular and Molecular Mechanisms of this compound-Induced Neurotoxicity

The neurotoxicity of this compound is underpinned by several cellular and molecular mechanisms that lead to neuronal damage and death. nih.gov Key processes identified in research include the induction of apoptosis and the generation of oxidative stress. nih.govresearchgate.net

A significant body of evidence points to apoptosis, or programmed cell death, as a primary mechanism of this compound-induced neurotoxicity. nih.govnih.gov Chronic exposure to this compound has been shown to provoke apoptosis and neuronal degeneration in various brain regions, including the prefrontal cortex, hippocampus, and cerebrum. nih.govnih.govnih.gov

The apoptotic process is triggered through the activation of specific signaling pathways. nih.govdntb.gov.ua Studies have demonstrated an increase in the expression of apoptotic markers such as Caspase-3 and Caspase-8. nih.govindexcopernicus.commdpi.com Caspase-3 is a key executioner caspase in the apoptotic pathway, and its increased expression and activity are indicative of ongoing cell death. indexcopernicus.commdpi.com

The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a crucial role. nih.govnih.gov this compound administration has been found to up-regulate the expression of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio favors apoptosis. nih.gov The activation of these apoptotic pathways ultimately leads to the neuronal degeneration and cell loss observed in histological studies. nih.govsci-rep.com

Oxidative stress is a critical factor in the cellular and molecular mechanisms of this compound-induced neurotoxicity. sci-rep.comresearchgate.net Chronic exposure to this compound disrupts the balance between oxidants and antioxidants in the central nervous system, leading to neuronal injury. nih.govmdpi.com

The process begins with the excessive production of Reactive Oxygen Species (ROS), such as superoxide (B77818) and hydroxyl radicals. researchgate.netmdpi.com This overproduction of ROS leads to significant cellular damage through lipid peroxidation, where free radicals attack lipids in cell membranes, causing a loss of integrity. nih.govresearchgate.net A key marker of this process, malondialdehyde (MDA), is consistently found to be elevated in the brain tissue of this compound-treated subjects. nih.govindexcopernicus.comsci-rep.com

Concurrently, this compound exposure leads to a depletion of the cell's natural antioxidant defense systems. researchgate.net Studies have reported a significant reduction in the levels and activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and catalase (CAT), as well as a decrease in the content of glutathione (B108866) (GSH), a vital intracellular antioxidant. nih.govsci-rep.com This compromised antioxidant capacity makes neurons more vulnerable to ROS-induced damage. nih.gov The resulting oxidative stress contributes directly to neuronal apoptosis and structural damage, creating a vicious cycle that perpetuates neurodegeneration. nih.govsci-rep.comresearchgate.net

| Marker | Type | Effect of this compound Exposure | References |

|---|---|---|---|

| Malondialdehyde (MDA) | Marker of Lipid Peroxidation | Significantly increased | nih.govindexcopernicus.comsci-rep.com |

| Reactive Oxygen Species (ROS) | Free Radicals | Excessive production | nih.govresearchgate.net |

| Superoxide Dismutase (SOD) | Antioxidant Enzyme | Activity and levels reduced | nih.govsci-rep.com |

| Catalase (CAT) | Antioxidant Enzyme | Activity and levels reduced | indexcopernicus.comsci-rep.com |

| Glutathione (GSH) | Antioxidant | Content decreased | nih.govnih.govresearchgate.net |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Marker of Oxidative DNA Damage | Significantly elevated | nih.gov |

Neuroinflammation and Microglial/Astrocytic Activation

This compound administration has been shown to induce neuroinflammatory responses within the central nervous system, characterized by the activation of microglia and astrocytes. researchgate.netnih.gov In vivo studies have demonstrated that this compound can trigger microgliosis and astrogliosis in various brain regions, including the hippocampus. researchgate.netnih.gov This activation is associated with an increased expression of inflammatory markers. For instance, research in animal models has shown that this compound administration leads to the upregulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.netnih.gov

The activation of glial cells, such as astrocytes and microglia, is a key feature of the neuroinflammatory process. This activation involves changes in gene expression that lead to morphological and functional alterations, primarily the synthesis and release of pro-inflammatory mediators. researchgate.net Studies have indicated that this compound can increase the immunoreactivity of astrocytes to glial fibrillary acidic protein (GFAP) and microglia to CD68, confirming astrogliosis and microgliosis. nih.gov This neuroinflammatory response may contribute to the neurotoxic effects of this compound by promoting neuronal apoptosis and interrupting synaptic function. researchgate.netnih.gov The activation of microglia can be initiated by various stimuli, leading to the activation of downstream pathways that promote the expression of inflammatory molecules. researchgate.net

Table 1: Effects of this compound on Neuroinflammatory Markers

| Marker | Effect | Brain Region | Study Type |

|---|---|---|---|

| Microglia Activation | Increased | Hippocampus, Striatum | In vivo (Animal) |

| Astrocyte Activation | Increased | Hippocampus | In vivo (Animal) |

| Interleukin-1β (IL-1β) | Increased | Hippocampus | In vivo (Animal) |

| Tumor Necrosis Factor-α (TNF-α) | Increased | Hippocampus | In vivo (Animal) |

| Caspase 3 | Increased | PC12 cell lines | In vitro |

| Caspase 8 | Increased | PC12 cell lines | In vitro |

Autophagy Pathway Modulation

Research indicates that this compound can modulate the autophagy pathway in neuronal cells. celljournal.orgnih.govscilit.com Autophagy is a cellular process responsible for the degradation and recycling of cellular components. In vitro studies using PC12 cells have shown that exposure to this compound leads to an increased expression of autophagy-related genes. nih.gov

Further in vivo research has demonstrated that this compound administration can activate autophagy in the hippocampus. scilit.com This activation is evidenced by increased levels of key autophagy-related proteins. Specifically, studies have shown that this compound can increase the levels of Beclin-1 and the ratio of LC3-II to LC3-I, which are hallmark indicators of autophagosome formation. celljournal.orgscilit.com The modulation of autophagy by this compound appears to be linked to the activation of apoptosis, suggesting a complex interplay between these two cellular processes in response to this compound-induced stress. scilit.com One proposed mechanism involves the modulation of the TNF-α or IL-1β/JNK/Bcl-2/Beclin1 signaling pathway. researchgate.net

Table 2: this compound's Impact on Autophagy-Related Proteins

| Protein/Marker | Effect Observed | Model System |

|---|---|---|

| Beclin-1 | Increased | Rat Hippocampus, Testicular Tissue |

| LC3-I/II | Increased Ratio | Testicular Tissue |

| p62 | Increased mRNA levels | Testicular Tissue |

| Atg7 | Increased mRNA levels | Testicular Tissue |

Blood-Brain Barrier (BBB) Integrity and Dysfunction in Response to this compound

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. Studies suggest that this compound is actively transported across the BBB. nih.govresearchgate.net Research using rat brain microdialysis and in vitro studies with human immortalized brain capillary endothelial cells (hCMEC/D3) has indicated that this compound's transport into the brain is, at least in part, mediated by a proton-coupled organic cation antiporter. nih.govresearchgate.net The brain-to-plasma unbound concentration ratio (Kp,uu,brain) of this compound was found to be greater than unity, signifying active uptake into the brain. nih.gov

While this compound effectively crosses the BBB to exert its analgesic effects, there is also evidence to suggest it may impact the integrity of the barrier itself. nih.gov Some reports indicate that this compound could affect endothelial cellular integrity, potentially leading to BBB dysfunction. nih.gov However, the precise mechanisms and the extent of this compound-induced BBB dysfunction require further investigation. The transport of substances across the BBB is a complex process involving passive diffusion for lipid-soluble molecules and active transport via various transporters for other substances. bmj.com

Association with Neurological and Psychiatric Disorders

Mechanisms of Seizure Induction and Lowered Seizure Threshold by this compound

This compound is associated with an increased risk of seizures. slideshare.netbrieflands.com The proposed mechanisms for this compound-induced seizures are multifactorial and not fully elucidated. One of the primary hypotheses involves the inhibition of serotonin and norepinephrine reuptake. slideshare.netbrieflands.com This action can lead to an accumulation of these neurotransmitters, potentially lowering the seizure threshold.

Another significant mechanism appears to be the modulation of the GABAergic system. semanticscholar.orgnih.govnih.gov Research suggests that this compound may have inhibitory effects on GABA receptors, particularly GABA-A receptors. semanticscholar.orgnih.govnih.gov Since GABA is the primary inhibitory neurotransmitter in the central nervous system, its inhibition can lead to increased neuronal excitability and a greater propensity for seizures. Some studies strongly suggest a this compound-induced allosteric change of the benzodiazepine-binding site of GABA-A receptors. nih.govnih.gov

Other proposed, though less consistently supported, mechanisms include the inhibition of nitric oxide and the activation of glutamatergic pathways. slideshare.netbrieflands.comsemanticscholar.org It is important to note that while the serotoninergic pathway has been historically implicated, some recent research questions its primary role in this compound-induced seizures, suggesting the GABAergic pathway is more central to this adverse effect. nih.govnih.gov

Table 3: Proposed Mechanisms of this compound-Induced Seizures

| Mechanism | Neurotransmitter/Receptor System | Effect |

|---|---|---|

| Monoamine Reuptake Inhibition | Serotonin, Norepinephrine | Increased synaptic concentration |

| GABAergic System Modulation | GABA-A Receptors | Inhibition/Allosteric change |

| Nitric Oxide Pathway | Nitric Oxide | Inhibition |

| Glutamatergic System | Glutamate (B1630785) Receptors | Activation |

Pathophysiology of Serotonin Syndrome Associated with this compound Use

Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. ebmconsult.comnih.gov this compound can contribute to the development of this syndrome due to its inhibitory action on serotonin reuptake. ebmconsult.comnih.gov This leads to an accumulation of serotonin in the synaptic cleft, resulting in overstimulation of postsynaptic serotonin receptors.

The pathophysiology of serotonin syndrome involves a spectrum of clinical findings, including altered mental status, autonomic hyperactivity, and neuromuscular abnormalities. ebmconsult.com The excess serotonin can lead to symptoms such as agitation, confusion, rapid heart rate, high blood pressure, dilated pupils, loss of muscle coordination, heavy sweating, headache, and in severe cases, seizures and unconsciousness. ridgefieldrecovery.com The risk of serotonin syndrome is significantly increased when this compound is co-administered with other serotonergic drugs, such as selective serotonin reuptake inhibitors (SSRIs), as this can lead to a synergistic increase in synaptic serotonin levels. ebmconsult.com Additionally, some SSRIs can inhibit the metabolism of this compound via the CYP2D6 enzyme, further increasing this compound concentrations and the risk of serotonin toxicity. ebmconsult.com

Potential Linkages to Neurodegenerative Conditions (e.g., Alzheimer's Disease, Parkinson's Disease)

Emerging research suggests a potential association between long-term this compound use and an increased risk of neurodegenerative conditions. semanticscholar.orgnih.govresearchgate.net

Alzheimer's Disease: Some studies have reported that extensive this compound intake can alter the redox balance by increasing lipid peroxidation and free radicals, leading to neurotoxicity. semanticscholar.orgnih.govresearchgate.net This oxidative stress is a known factor in the pathophysiology of Alzheimer's disease. During the progression of Alzheimer's, there is a known decrease in intracellular signaling molecules like cGMP, cAMP, PKC, and PKA, which affects learning and memory. semanticscholar.orgresearchgate.net

Parkinson's Disease: The potential link between this compound and Parkinson's disease is hypothesized to be related to its effects on the dopaminergic system. semanticscholar.orgnih.govresearchgate.net this compound's inhibition of GABA-A receptors in the central nervous system may interfere with dopamine synthesis and release. semanticscholar.orgresearchgate.net A reduction in dopamine levels is a hallmark of Parkinson's disease and can lead to the characteristic motor symptoms of bradykinesia and tremors. semanticscholar.orgnih.govresearchgate.net

It is important to emphasize that the research in this area is still developing, and a definitive causal link between this compound use and the onset or progression of these neurodegenerative diseases has not been firmly established.

Characterization of this compound-Induced Psychological Adverse Effects and Predisposing Risk Factors

This compound, a synthetic opioid analgesic, is widely utilized for the management of moderate to severe pain. nih.gov While its efficacy as an analgesic is well-documented, a growing body of research has shed light on a range of psychological adverse effects associated with its use. nih.govosf.io These effects can manifest as mood disturbances, psychotic symptoms, and cognitive impairment, particularly in vulnerable populations. nih.govresearchgate.netbohrium.com Understanding the nature of these adverse effects and the factors that predispose individuals to them is crucial for clinical practice.

A systematic review of case reports has identified several significant psychological symptoms associated with this compound use, including manic episodes, hypomania, psychosis, and cognitive impairment. nih.govresearchgate.netbohrium.com The withdrawal from this compound can also precipitate a distinct set of psychological symptoms, which can be both typical of opioid withdrawal and atypical, resembling serotonin-norepinephrine reuptake inhibitor (SNRI) discontinuation syndrome. nih.govresearchgate.net

This compound-Induced Psychological Adverse Effects

The psychological side effects of this compound can range from mood swings and anxiety to severe psychiatric events like psychosis and mania. casacaprirecovery.comrehabsuk.com Research indicates that even at therapeutic levels, this compound can induce delirium-like central nervous system stimulation, presenting with a variety of emotional and neurological symptoms. nih.gov

Table 1: Characterization of this compound-Induced Psychological Adverse Effects

| Adverse Effect Category | Specific Manifestations | Research Findings |

| Mood Disturbances | Mania, Hypomania, Mood Swings, Emotional Lability, Euphoria | This compound has been associated with the induction of manic or hypomanic episodes, even in individuals with no prior psychiatric history. researchgate.netnih.govpsychiatrist.comtums.ac.ir Some users may experience a sense of euphoria, while others report mood swings. rehabsuk.com |

| Psychotic Symptoms | Hallucinations (auditory and visual), Delusions, Paranoia, Confusion | Psychosis is a rare but serious adverse effect. nih.govresearchgate.netbohrium.com Hallucinations and paranoia can occur, particularly during withdrawal. nih.govdetox.comnih.gov this compound has a higher odds ratio for inducing hallucinations compared to morphine. nih.gov |

| Anxiety and Agitation | Anxiety, Nervousness, Panic Attacks, Restlessness | Symptoms of anxiety, agitation, and restlessness are commonly reported. casacaprirecovery.comamericanaddictioncenters.org Panic attacks have been noted as an atypical withdrawal symptom. researchgate.net |

| Depressive Symptoms | Worsening of Depressive Symptoms | Pharmacovigilance data suggests a significant positive association between this compound use and reports of depression. researchgate.net |

| Cognitive Impairment | Confusion, Memory Impairment, Disorientation | Cognitive side effects such as confusion and memory impairment have been documented. nih.govresearchgate.netbohrium.com |

| Withdrawal-Related Effects | Atypical symptoms including depersonalization, derealization, and extreme paranoia. | Approximately 10% of individuals may experience atypical withdrawal symptoms, which can be severe. nih.govamericanaddictioncenters.org These can mimic SSRI discontinuation syndrome. researchgate.net |

Predisposing Risk Factors

Several factors have been identified that increase an individual's susceptibility to developing psychological adverse effects from this compound. These risk factors highlight the importance of careful patient selection and monitoring.

A systematic review identified age, pre-existing psychiatric conditions, polydrug use, and prolonged this compound use as key risk factors. nih.govresearchgate.netbohrium.com Elderly individuals and those with a history of psychiatric disorders are particularly vulnerable. nih.govresearchgate.netbohrium.com

Table 2: Predisposing Risk Factors for this compound-Induced Psychological Adverse Effects

| Risk Factor | Description of Influence | Supporting Research |

| Pre-existing Psychiatric Conditions | Individuals with a history of mood disorders (e.g., bipolar disorder) or other psychiatric conditions are more susceptible to this compound-induced mania and psychosis. nih.govresearchgate.netbohrium.comcasacaprirecovery.compsychiatrist.com | The presence of a psychiatric history, particularly mood disturbances, has been linked to the emergence of hypomanic features with this compound use. nih.gov Case reports describe manic episodes in patients with known major psychiatric disorders. psychiatrist.com |

| Age (Elderly) | Older adults are more vulnerable to the adverse psychological effects of this compound. nih.govresearchgate.netbohrium.com | The elderly population requires careful administration and monitoring of this compound. researchgate.net |

| Polydrug Use | The concurrent use of other substances, especially those affecting the central nervous system, increases the risk of adverse psychological reactions. nih.govresearchgate.netbohrium.com | The combination of this compound with other serotonergic drugs can increase the risk of serotonin syndrome. rehabsuk.comsmw.ch |

| Prolonged Use | Long-term use of this compound is a significant risk factor for developing psychological side effects and dependence. nih.govresearchgate.netbohrium.comrehabsuk.com | Chronic use can lead to changes in mental health, including emotional blunting. casacaprirecovery.com |

| High Dosage | Higher doses of this compound are more likely to precipitate mental health effects. rehabsuk.com | Using more than the prescribed amount is a risk factor for this compound-induced psychosis. detox.com |

| History of Substance Abuse | A personal history of substance misuse or addiction increases the risk of this compound dependence and misuse. americanaddictioncenters.org | This population has a higher observed risk for dependence and nonmedical use. americanaddictioncenters.org |

Drug Drug Interaction Research Involving Tramadol

Pharmacodynamic Interactions with Central Nervous System Depressants

The coadministration of tramadol (B15222) with other central nervous system (CNS) depressants can result in additive effects, amplifying the risk of severe outcomes such as profound sedation, respiratory depression, coma, and mortality. drugbank.comdrugs.comhres.ca This class of interacting substances includes, but is not limited to, other opioid analgesics, benzodiazepines, sedative-hypnotics, general anesthetics, phenothiazines, and alcohol. drugbank.comdrugs.comhres.camedsafe.govt.nzresearchgate.net Additionally, the risk of hypotension and seizures may be elevated with these combinations. drugs.com

Research consistently highlights CNS depressants as a significant group of drugs interacting with this compound, emphasizing the potential for potentiated CNS and respiratory depression. researchgate.netsamipubco.com Studies, including observational analyses, have demonstrated a higher risk of drug-related mortality when opioid analgesics are used concurrently with benzodiazepines compared to opioid use alone. hres.ca

Pharmacodynamic Interactions with Serotonergic Agents (e.g., Selective Serotonin (B10506) Reuptake Inhibitors, Monoamine Oxidase Inhibitors)